1-(4-Amino-3-(tert-butyl)phenyl)ethanone, also known as 1-(2-amino-3-tert-butylphenyl)ethanone, is an organic compound characterized by its unique structure and functional groups. This compound features an amino group and a ketone group, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.
This compound can be synthesized through various chemical methods, including Friedel-Crafts acylation. It is available from several chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules.
1-(4-Amino-3-(tert-butyl)phenyl)ethanone belongs to the class of ketones and amines. Its molecular formula is C12H17NO, with a molecular weight of approximately 191.27 g/mol. This compound is classified under various chemical databases and can be identified by its unique InChI key: KYFMCWQDXJKKEE-UHFFFAOYSA-N.
The synthesis of 1-(4-Amino-3-(tert-butyl)phenyl)ethanone can be achieved through several methods:
The Friedel-Crafts acylation method requires careful control of reaction conditions, including temperature and the ratio of reactants, to optimize product yield. The use of aluminum chloride as a catalyst is crucial for facilitating the electrophilic attack on the aromatic ring.
The molecular structure of 1-(4-Amino-3-(tert-butyl)phenyl)ethanone features a phenyl ring substituted with an amino group and a tert-butyl group, along with a ketone functional group. The structural representation can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 1-(2-amino-3-tert-butylphenyl)ethanone |
InChI Key | KYFMCWQDXJKKEE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=CC=C1)C(C)(C)C)N |
The tert-butyl group introduces steric hindrance, influencing the compound's reactivity and interactions with other molecules.
1-(4-Amino-3-(tert-butyl)phenyl)ethanone can undergo various chemical reactions:
Each reaction requires specific conditions regarding temperature, solvent choice, and concentration of reagents to achieve optimal yields.
The mechanism of action for 1-(4-Amino-3-(tert-butyl)phenyl)ethanone involves its interaction with biological targets due to its functional groups:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to characterize this compound's physical and chemical properties.
1-(4-Amino-3-(tert-butyl)phenyl)ethanone has several scientific uses:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: